1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene
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Overview
Description
1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene is an organic compound characterized by its aromatic benzene ring substituted with chlorine, fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene can be synthesized through a series of substitution reactions starting from a benzene derivative. A common method involves the chlorination of a precursor compound followed by fluorination and methoxylation under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pressure settings to ensure the desired substitutions occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor benzene derivative undergoes sequential halogenation and methoxylation. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Chloro-2,4-difluoro-5-methylbenzene
- 1-Chloro-2,4-difluoro-3-methoxybenzene
- 1-Chloro-2,4-difluoro-5-methoxybenzene
Uniqueness: 1-Chloro-2,4-difluoro-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, methoxy, and methyl groups on the benzene ring influences its reactivity, making it a valuable compound for targeted chemical synthesis and research .
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-methoxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-4-3-5(9)7(11)8(12-2)6(4)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDVHFSDFTLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OC)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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